[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
“[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1221725-70-7 . It has a molecular weight of 339.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C14H11ClF5NO . The InChI code is 1S/C14H10F5NO.ClH/c15-12-4-3-10 (6-13 (12)16)21-9-2-1-8 (7-20)11 (5-9)14 (17,18)19;/h1-6H,7,20H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Application in Pharmaceuticals
- Improved Synthesis of Antidepressant Sertraline : The compound sertraline hydrochloride, an effective antidepressant, has been synthesized through an improved industrial process using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process is advantageous in terms of purity and environmental safety (Vukics et al., 2002).
Chemical Synthesis and Analysis
- Chiral Discrimination in Chemical Synthesis : This compound's enantiomer separation was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This involved weak hydrogen bonds and interactions with the amylose carbamate chains (Bereznitski et al., 2002).
- Ruthenium Complexes in Transfer Hydrogenation Reactions : Used in the synthesis of N-heterocyclic ruthenium(II) complexes, showing excellent conversions and high turnover frequency values in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
Material Science and Polymer Research
- Synthesis of Novel Fluorinated Polyimides : The compound is used in the synthesis of fluorinated aromatic diamine monomers, leading to the creation of fluorine-containing polyimides with excellent solubility, thermal stability, and outstanding mechanical properties (Yin et al., 2005).
Biomedical Research
- Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized for their photocytotoxic properties. These complexes showed potential in inducing apoptosis and generating reactive oxygen species in cells (Basu et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO.ClH/c15-12-4-3-10(6-13(12)16)21-9-2-1-8(7-20)11(5-9)14(17,18)19;/h1-6H,7,20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMIEIGACJDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)F)C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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